molecular formula C13H20BNO3S B3241136 2-Methoxy-4-(methylthio)pyridine-5-boronic acid pinacol ester CAS No. 1451392-19-0

2-Methoxy-4-(methylthio)pyridine-5-boronic acid pinacol ester

Cat. No. B3241136
CAS RN: 1451392-19-0
M. Wt: 281.2 g/mol
InChI Key: SSCUYGGVHXUZDL-UHFFFAOYSA-N
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Description

“2-Methoxy-4-(methylthio)pyridine-5-boronic acid pinacol ester” is a chemical compound with the CAS Number: 1451392-19-0. It has a molecular weight of 281.18 . The IUPAC name for this compound is 2-methoxy-4-(methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H20BNO3S/c1-12(2)13(3,4)18-14(17-12)9-8-15-11(16-5)7-10(9)19-6/h7-8H,1-6H3 .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Organic Synthesis and Catalysis

Boron-Carriers for Neutron Capture Therapy

Transition Metal-Catalyzed Cross-Coupling Reactions

Safety and Hazards

This compound is classified as a warning under the GHS07 pictogram . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so (P305 + P351 + P338) .

Mechanism of Action

Target of Action

Boronic esters, including this compound, are commonly used in suzuki–miyaura cross-coupling reactions . In these reactions, the targets are typically carbon atoms in organic compounds where new carbon-carbon bonds can be formed .

Mode of Action

In Suzuki–Miyaura cross-coupling reactions, the mode of action involves the transmetalation of the boron atom in the boronic ester to a palladium catalyst . This process occurs after the oxidative addition of an organic halide to the palladium catalyst. The transmetalation step replaces the halide on the palladium with the organic group from the boronic ester. Finally, reductive elimination forms a new carbon-carbon bond .

Pharmacokinetics

It’s important to note that boronic esters are generally considered to be stable and environmentally benign . They are also known to be relatively stable and readily prepared .

Result of Action

The result of the action of 2-Methoxy-4-(methylthio)pyridine-5-boronic acid pinacol ester is the formation of new organic compounds via the formation of new carbon-carbon bonds . The specific molecular and cellular effects would depend on the properties of the resulting compounds.

Action Environment

The action of 2-Methoxy-4-(methylthio)pyridine-5-boronic acid pinacol ester can be influenced by various environmental factors. For instance, the pH can strongly influence the rate of hydrolysis of boronic esters . Additionally, the compound is typically stored at temperatures between 2-8°C , suggesting that temperature could also influence its stability and efficacy.

properties

IUPAC Name

2-methoxy-4-methylsulfanyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO3S/c1-12(2)13(3,4)18-14(17-12)9-8-15-11(16-5)7-10(9)19-6/h7-8H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSCUYGGVHXUZDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4-(methylthio)pyridine-5-boronic acid pinacol ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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